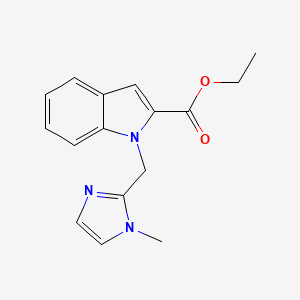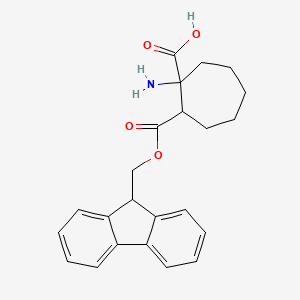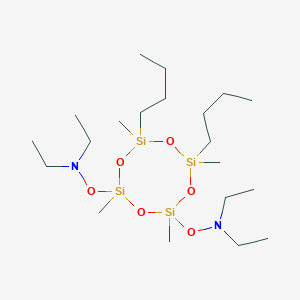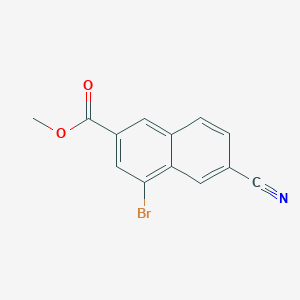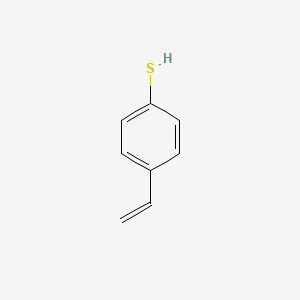
4-Ethenylbenzene-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethenylbenzene-1-thiol, also known as styrene thiol, is an organic compound that features both a vinyl group and a thiol group attached to a benzene ring. This compound is part of the thiol family, which is characterized by the presence of a sulfur-hydrogen (–SH) group. Thiols are known for their strong and often unpleasant odors. The presence of the vinyl group makes this compound a versatile compound in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Ethenylbenzene-1-thiol can be synthesized through several methods. One common approach involves the reaction of styrene with hydrogen sulfide in the presence of a catalyst. This reaction typically occurs under mild conditions and results in the formation of this compound.
Another method involves the thiol-ene reaction, a type of click chemistry that is highly efficient and versatile. In this reaction, a thiol group reacts with an alkene (in this case, styrene) under UV light or in the presence of a radical initiator to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where styrene and hydrogen sulfide are combined under controlled conditions. Catalysts such as transition metals may be used to enhance the reaction rate and yield. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethenylbenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Ethylbenzene
Substitution: Various substituted benzene derivatives
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-Ethenylbenzene-1-thiol primarily involves the reactivity of the thiol group. Thiols can form strong bonds with metals and other electrophiles, making them useful in various chemical processes. The vinyl group also allows for polymerization reactions, where the compound can form long chains or networks through radical-mediated processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl mercaptan: Similar to 4-Ethenylbenzene-1-thiol but lacks the vinyl group.
Thiophenol: Contains a thiol group attached directly to a benzene ring without any additional substituents.
Ethylbenzene: Similar structure but lacks the thiol group.
Uniqueness
This compound is unique due to the presence of both a vinyl group and a thiol group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. The vinyl group enables polymerization and addition reactions, while the thiol group provides nucleophilic and redox reactivity .
Propiedades
Número CAS |
45708-67-6 |
|---|---|
Fórmula molecular |
C8H8S |
Peso molecular |
136.22 g/mol |
Nombre IUPAC |
4-ethenylbenzenethiol |
InChI |
InChI=1S/C8H8S/c1-2-7-3-5-8(9)6-4-7/h2-6,9H,1H2 |
Clave InChI |
KCCWFTFCEHVSTM-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


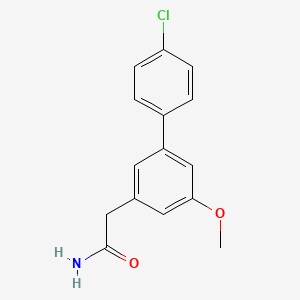


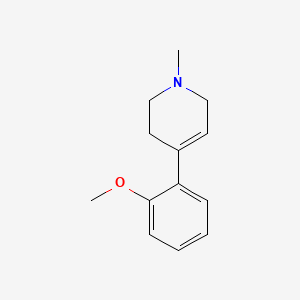

![N-(4-Methylphenyl)-6-(1-piperidinyl)-2-{4-[3-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B13934285.png)

